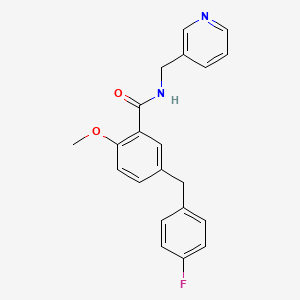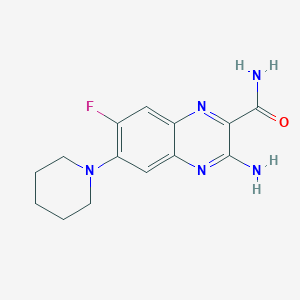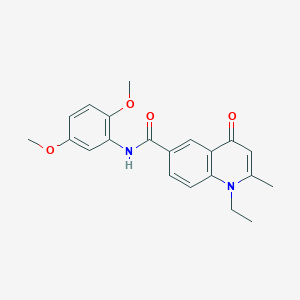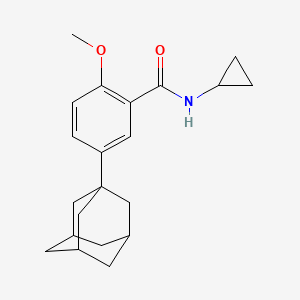![molecular formula C15H14BrN3O3 B11060632 4-[(3-bromophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1,2-oxazol-5-ol](/img/structure/B11060632.png)
4-[(3-bromophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1,2-oxazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-BROMOPHENYL)(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-5-ISOXAZOLOL is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . This compound features a unique structure with a bromophenyl group, a hydroxy-methyl-pyrazolyl group, and a methyl-isoxazolol group, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 4-[(3-BROMOPHENYL)(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-5-ISOXAZOLOL involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Isoxazole Formation: The isoxazole ring can be formed by a cyclization reaction involving hydroxylamine and an α,β-unsaturated carbonyl compound.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
4-[(3-BROMOPHENYL)(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-5-ISOXAZOLOL undergoes various chemical reactions, including:
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Scientific Research Applications
4-[(3-BROMOPHENYL)(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-5-ISOXAZOLOL has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(3-BROMOPHENYL)(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-5-ISOXAZOLOL involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase (DHFR), which is essential for the survival of the Leishmania parasite . The compound binds to the active site of DHFR, preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate, thereby disrupting the parasite’s folate metabolism .
Comparison with Similar Compounds
4-[(3-BROMOPHENYL)(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-5-ISOXAZOLOL can be compared with other pyrazole derivatives, such as:
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Similar structure but different functional groups.
Hydrazine-coupled pyrazole derivatives: Known for their antileishmanial and antimalarial activities.
3(5)-Substituted pyrazoles: Versatile scaffolds in organic synthesis and medicinal chemistry.
The uniqueness of 4-[(3-BROMOPHENYL)(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-5-ISOXAZOLOL lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14BrN3O3 |
|---|---|
Molecular Weight |
364.19 g/mol |
IUPAC Name |
4-[(3-bromophenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-3-methyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C15H14BrN3O3/c1-7-11(14(20)18-17-7)13(9-4-3-5-10(16)6-9)12-8(2)19-22-15(12)21/h3-6,13,19H,1-2H3,(H2,17,18,20) |
InChI Key |
IFXSOPLEPPCGSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC(=CC=C2)Br)C3=C(NOC3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide](/img/structure/B11060556.png)

![1-methyl-2'-phenyl-6',7',8',9',9a',9b'-hexahydrospiro[indole-3,4'-pyrrolo[3,4-a]indolizine]-1',2,3'(1H,2'H,3a'H)-trione](/img/structure/B11060566.png)

![6-(4-acetylphenyl)-3-(4-methylphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11060587.png)
![Ethyl 2,5-dioxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate](/img/structure/B11060592.png)
![3-(Pyridin-2-yl)-6-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060611.png)

![1-cycloheptyl-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11060623.png)
![methyl 3-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11060629.png)

![2-(4-methoxyphenyl)-N'-{[(4-oxo-3,4,5,6,7,8,9,10-octahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}acetohydrazide](/img/structure/B11060639.png)

![[4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B11060646.png)
